![molecular formula C14H14N2O5S B2987347 N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 446280-23-5](/img/structure/B2987347.png)
N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
EPNB is a sulfonamide derivative that has been extensively studied for its potential use as a pharmaceutical compound. It is known to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The unique chemical structure of EPNB makes it a promising candidate for further research in drug development.
Mechanism Of Action
The mechanism of action of EPNB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and microbial growth. EPNB has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of MMP-9, an enzyme involved in tumor invasion and metastasis.
Biochemical And Physiological Effects
EPNB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the expression of genes involved in tumor growth and invasion. Additionally, EPNB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
EPNB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, EPNB has some limitations. It is a hydrophobic compound that may require the use of solvents for certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on EPNB. One area of research is the development of EPNB as a potential drug for the treatment of cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of EPNB. This could lead to the development of more potent and specific compounds with similar activity. Additionally, EPNB could be used as a tool for studying the role of COX-2 and MMP-9 in cancer and inflammation. Finally, EPNB could be modified to improve its solubility and bioavailability, making it more suitable for clinical use.
In conclusion, EPNB is a promising compound with various scientific research applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and specific compounds with similar activity.
Synthesis Methods
EPNB can be synthesized through a multistep process starting with 2-ethoxyaniline and 3-nitrobenzenesulfonyl chloride. The reaction involves the formation of a sulfonamide bond between the two molecules, resulting in the formation of EPNB. The synthesis method has been optimized to obtain high yields of EPNB with high purity.
Scientific Research Applications
EPNB has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EPNB has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, EPNB has been investigated for its antimicrobial activity. It has been shown to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-2-21-14-9-4-3-8-13(14)15-22(19,20)12-7-5-6-11(10-12)16(17)18/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMIDOFYXWXBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide |
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